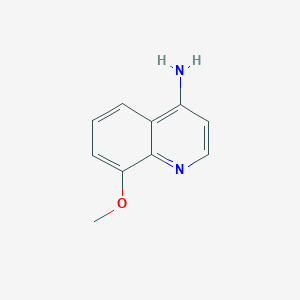

8-Methoxyquinolin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxyquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBPJEIUEYDRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587998 | |

| Record name | 8-Methoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220844-65-5 | |

| Record name | 8-Methoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220844-65-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 8-Methoxyquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxyquinolin-4-amine is a pivotal heterocyclic scaffold in medicinal chemistry, most notably as a key intermediate in the synthesis of several antimalarial drugs. Its quinoline core, substituted with a methoxy group at the 8-position and an amine at the 4-position, imparts specific electronic and steric properties that are crucial for its biological activity and synthetic utility. This guide provides a comprehensive overview of the principal synthetic methodologies for this compound, offering mechanistic insights and detailed protocols. Furthermore, it consolidates the known physicochemical and spectroscopic properties of the compound, essential for its characterization and application in research and development. The document is intended to serve as a foundational resource for scientists engaged in the fields of organic synthesis and drug discovery.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. One of the most historically significant applications of the quinoline core is in the development of antimalarial drugs, with quinine being a primary example.[1]

Within this class, this compound (C₁₀H₁₀N₂O) stands out as a critical building block.[2] Its structure is a precursor to potent antimalarial agents and serves as a valuable synthon for creating diverse libraries of bioactive compounds. The strategic placement of the methoxy group on the benzenoid ring and the amino group on the pyridinoid ring modulates the molecule's reactivity and pharmacological profile, making a thorough understanding of its synthesis and properties essential for medicinal chemists.

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and overall efficiency. The most common strategies involve either constructing the quinoline ring system from acyclic precursors or functionalizing a pre-existing quinoline core.

Route A: Nucleophilic Aromatic Substitution (SNAr) on a Pre-formed Quinoline

This is arguably the most direct and widely employed method for the synthesis of 4-aminoquinoline derivatives.[3] The strategy hinges on the activation of the 4-position of the quinoline ring towards nucleophilic attack.

2.1.1 General Workflow

The process begins with the synthesis of 8-methoxyquinolin-4-ol, which is then converted to the more reactive 4-chloro-8-methoxyquinoline intermediate. The final step involves the displacement of the chloro group with an amine source.

Caption: General workflow for the SNAr synthesis of this compound.

2.1.2 Detailed Protocol (Illustrative)

-

Synthesis of 8-Methoxyquinolin-4-ol: A common method is the Conrad-Limpach reaction, involving the condensation of m-anisidine with a β-ketoester like diethyl malonate at high temperatures, followed by cyclization.[4]

-

Synthesis of 4-Chloro-8-methoxyquinoline: 8-Methoxyquinolin-4-ol is refluxed with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is then carefully quenched with ice and neutralized to precipitate the product.

-

Synthesis of this compound: The 4-chloro derivative is subjected to nucleophilic substitution. This can be achieved by heating with an ammonia source, such as aqueous or alcoholic ammonia, in a sealed vessel. Alternatively, a two-step process involving substitution with sodium azide followed by reduction (e.g., with triphenylphosphine in a Staudinger reaction) can be employed.[5]

2.1.3 Mechanistic Discussion

The key to this synthetic route is the SNAr reaction in the final step.[3] The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position (para to the nitrogen) for nucleophilic attack. The chlorine atom serves as an excellent leaving group. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridinoid ring is temporarily disrupted. The subsequent departure of the chloride ion restores aromaticity and yields the final product. The choice of ammonia source and reaction conditions (temperature, pressure, solvent) is critical to achieving good yields and minimizing side reactions.

Route B: Ring-Forming Reactions (Cyclizations)

An alternative to functionalizing a pre-existing quinoline is to build the heterocyclic system from appropriately substituted aniline and a three-carbon component.

2.2.1 General Workflow

This approach, exemplified by reactions like the Skraup or Doebner-von Miller synthesis, involves the reaction of an aniline derivative (in this case, m-anisidine or a related compound) with an α,β-unsaturated carbonyl compound or its precursor.[5]

Caption: Generalized workflow for quinoline synthesis via cyclization.

2.2.2 Mechanistic Discussion

In a Skraup-type synthesis, m-anisidine would be heated with glycerol, sulfuric acid (as a dehydrating agent and catalyst), and an oxidizing agent (such as the nitro group from a nitroaniline).[5] The glycerol is first dehydrated to acrolein, which then undergoes a Michael addition with the aniline. The resulting intermediate is then cyclized under acidic conditions, and the dihydroquinoline product is subsequently oxidized to the aromatic quinoline. Direct synthesis of this compound via this route is less common as it often yields mixtures and requires harsh conditions. However, it is a powerful method for generating the core quinoline scaffold which can then be further functionalized.[6]

Physicochemical and Spectroscopic Profile

Accurate characterization of this compound is crucial for quality control and for understanding its behavior in biological and chemical systems.

Key Physicochemical Properties

The properties of a molecule dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific compound is not always aggregated, its structural features allow for reliable predictions.[7]

| Property | Value / Expected Value | Rationale / Source |

| Molecular Formula | C₁₀H₁₀N₂O | Calculated from structure.[2] |

| Molecular Weight | 174.20 g/mol | Calculated from molecular formula.[2] |

| Appearance | Likely a crystalline solid | Common for similar aromatic amines. |

| pKa | Multiple values expected | The exocyclic amino group (basic) and the quinoline nitrogen (basic) will have distinct pKa values. |

| LogP | 1.4 - 1.7 (Predicted) | The methoxy group increases lipophilicity, while the amino group increases polarity. The overall character is moderately lipophilic.[8][9] |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol); sparingly soluble in water. | The aromatic nature dominates, but the amino group provides some capacity for hydrogen bonding with water. |

Spectroscopic Signature

Spectroscopic methods are indispensable for structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the methoxy group protons (typically around 3.9 ppm), and a broad signal for the amine protons. The aromatic region will show characteristic coupling patterns (doublets, triplets, doublets of doublets) that can be used to confirm the substitution pattern.[10]

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the methoxy group will appear downfield, as will the carbons of the heterocyclic ring.[10]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 174.20, confirming the molecular weight. Fragmentation patterns can provide further structural information.[11]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1650 cm⁻¹), and a strong C-O stretching band for the methoxy group (~1250 cm⁻¹).[12]

Applications in Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, particularly antimalarials.[13] It serves as the foundational scaffold for attaching various side chains that are critical for drug efficacy and for modulating pharmacokinetic properties.

-

Antimalarial Agents: It is a precursor for primaquine analogues and other 8-aminoquinoline antimalarials.[5][14] The 4-amino group provides a convenient handle for elaboration, allowing for the introduction of diamine side chains that are known to be crucial for activity against the liver stages of the malaria parasite.

-

Exploratory Drug Discovery: The 8-methoxyquinoline scaffold has been explored for other therapeutic targets. The core structure can be modified to generate compounds with potential anticancer, antibacterial, or antiviral activities.[13][15][16] The ability to functionalize both the C4-amino group and other positions on the quinoline ring makes it a versatile starting point for library synthesis.

Safety and Handling

As with many aromatic amines and heterocyclic compounds, this compound should be handled with appropriate care in a laboratory setting.

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[8][9] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]

Conclusion

This compound is a molecule of significant value in synthetic and medicinal chemistry. Its synthesis, primarily achieved through robust and scalable nucleophilic aromatic substitution pathways, is well-established. The physicochemical and spectroscopic properties outlined in this guide provide the necessary framework for its identification, characterization, and application. As a key building block for antimalarial drugs and a versatile scaffold for further discovery efforts, a thorough understanding of this compound's chemistry remains essential for professionals in the field of drug development.

References

- Carroll, F. I., Berrang, B., Linn, C. P., & Twine Jr, C. E. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694-9.

- Montes, V. A., Pérez-Bolívar, C., & Rascón, I. (2006). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5113-o5114.

- Ogunmodede, O. S., & Adebayo, A. S. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 40-47.

- Ogunmodede, O. S., & Owolabi, B. J. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4), 1-6.

- ResearchGate. (n.d.). (a) Synthesis of N-4-(6-Methoxyquinolin-8-yl)Pentane-1,4-Diamine... [Image].

- National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one. PubChem Compound Database.

- Kumar, A., & Siddiqui, Z. N. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596.

- Jantke, D., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5557.

- National Center for Biotechnology Information. (n.d.). 8-Methoxyquinolin-4-ol. PubChem Compound Database.

- Romero, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1387373.

- National Center for Biotechnology Information. (n.d.). 6-Methoxyquinolin-8-amine. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 5-Methoxyquinolin-8-amine. PubChem Compound Database.

- Supporting Information for publications. (n.d.). Spectroscopic data for quinoline derivatives.

- DrugBank. (n.d.). 8-Methoxyquinoline.

- Wikipedia. (n.d.). Quinine.

- Lopez, P. L., et al. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Synthetic Biology, 11(9), 3139-3148.

- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan... Retrieved from https://www.benchchem.com/uploads/technical-guides/4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide-physicochemical-properties.pdf

- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(24), 7479.

Sources

- 1. Quinine - Wikipedia [en.wikipedia.org]

- 2. CAS 220844-65-5 | 4-Amino-8-methoxylquinoline - Synblock [synblock.com]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. 8-Methoxyquinolin-4-ol | C10H9NO2 | CID 243291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nnpub.org [nnpub.org]

- 13. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 8-Methoxyquinolin-4-amine

Executive Summary

8-Methoxyquinolin-4-amine is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents, most notably the antimalarial drug quinine.[1][2] The specific substitution pattern of an amino group at the 4-position and a methoxy group at the 8-position endows this compound with unique electronic and steric properties, making it a valuable building block in drug discovery and materials science. This guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its analytical characterization and synthesis, and essential guidelines for safe handling. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction and Structural Context

The strategic importance of the quinoline ring system cannot be overstated. Its presence in natural products and synthetic drugs highlights its ability to interact with a wide array of biological targets.[1] this compound emerges as a key intermediate for creating novel molecular entities, where the 4-amino group serves as a critical handle for derivatization and the 8-methoxy group modulates solubility and electronic properties.

Structural Overview

The molecule consists of a bicyclic quinoline core with a methoxy (-OCH₃) substituent on the benzene ring portion (position 8) and an amine (-NH₂) substituent on the pyridine ring portion (position 4). This arrangement influences the molecule's basicity, reactivity, and potential for hydrogen bonding.

Caption: Chemical structure of this compound highlighting its key functional moieties.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, guiding everything from reaction setup to formulation design. The properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [3][4] |

| Molecular Weight | 174.20 g/mol | [3][4] |

| CAS Number | 220844-65-5 | [3][4] |

| Boiling Point | 369.6 °C at 760 mmHg | [3] |

| Density | 1.218 g/cm³ | [3] |

| Flash Point | 177.4 °C | [3] |

| Refractive Index | 1.665 | [3] |

| Polar Surface Area | 48.1 Ų | [3] |

| Melting Point | Not experimentally reported. | |

| pKa | Not experimentally reported. |

Solubility Profile

While quantitative solubility data is not publicly available, the structure provides qualitative insights. The aromatic quinoline core suggests solubility in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and methanol. The presence of the amino and methoxy groups, along with the quinoline nitrogen, allows for hydrogen bonding, which may impart limited aqueous solubility, particularly in acidic conditions where the basic nitrogen atoms can be protonated.

Causality Insight: The balance between the lipophilic aromatic rings and the polar amine/methoxy groups is crucial. For drug development, this balance dictates membrane permeability and bioavailability. Experimental determination via methods like shake-flask or potentiometric titration is essential for any formulation work.

Acidity and Basicity (pKa)

This compound possesses two primary basic centers: the endocyclic quinoline nitrogen and the exocyclic 4-amino group. The pKa of a compound is critical as it governs its ionization state at a given pH, which in turn affects its solubility, binding to biological targets, and absorption.

-

Quinoline Nitrogen: The pKa of unsubstituted quinoline is approximately 4.9. The electron-donating character of the amino and methoxy groups is expected to increase the basicity (raise the pKa) of the quinoline nitrogen.

-

Aromatic Amine: The pKa of aniline is around 4.6. The 4-amino group is part of an enamine-like system, which can influence its basicity.

Experimental Imperative: An experimental determination of the pKa values is required for accurate predictions of behavior in biological systems. Potentiometric titration or UV-spectrophotometry are standard, reliable methods for this purpose. A higher pKa indicates a more basic compound.[5]

Analytical Characterization Workflow

Confirming the identity, structure, and purity of a chemical entity is a non-negotiable step in any scientific workflow. A multi-technique approach provides a self-validating system, ensuring the integrity of the material.

Caption: A validated workflow for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Protocol for Purity Assessment:

-

System: Reverse-phase HPLC with UV detection.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Prep: Dissolve ~1 mg of compound in 1 mL of 50:50 Water:Acetonitrile.

-

Analysis: The purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9-4.1 ppm), a broad singlet for the amine protons (which may exchange with D₂O), and a series of doublets and triplets in the aromatic region (~6.5-8.5 ppm) corresponding to the protons on the quinoline core.

-

¹³C NMR: Approximately 10 distinct signals are expected in the aromatic region (100-160 ppm) and one signal for the methoxy carbon (~55-60 ppm).

Infrared (IR) Spectroscopy:

-

N-H Stretch: A pair of medium-to-sharp bands around 3300-3450 cm⁻¹ is characteristic of the primary amine.

-

C-O Stretch: A strong band around 1230-1270 cm⁻¹ (aryl-alkyl ether).

-

Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the 750-900 cm⁻¹ region, indicative of the substitution pattern.

Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 175.09. This provides definitive confirmation of the molecular weight.

Synthesis and Chemical Reactivity

While not commercially available from all major suppliers, a plausible synthetic route can be designed based on established quinoline chemistry, such as the Combes synthesis or variations thereof.

Proposed Synthetic Pathway

A logical approach involves the construction of the quinoline ring followed by the introduction of the 4-amino group.

Caption: Proposed multi-step synthetic pathway for this compound.

Chemical Reactivity

The primary site of reactivity is the 4-amino group, which is a potent nucleophile. It can readily undergo:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

The quinoline ring itself can undergo electrophilic aromatic substitution, with the positions being directed by the activating methoxy and amino groups.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

GHS Hazard Information:

| Hazard Class | Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [3] |

| Skin Irritation | H315: Causes skin irritation (Predicted) | [4] |

| Eye Irritation | H319: Causes serious eye irritation (Predicted) | [4] |

Safe Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[6][8]

-

Handling: Avoid creating dust.[6] Use non-sparking tools.

-

First Aid (In Case of Exposure):

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[7][8]

-

Skin Contact: Take off contaminated clothing. Wash skin thoroughly with soap and water.[6][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Protect from light, as aromatic amines can be light-sensitive and prone to oxidation.

Conclusion

This compound is a structurally significant molecule with considerable potential as a scaffold in medicinal chemistry and materials science. This guide has detailed its fundamental physicochemical properties, outlined robust and self-validating protocols for its characterization, proposed a viable synthetic route, and provided essential safety information. For researchers and developers, a firm grasp of these core principles is the foundation for innovative and successful application of this versatile compound.

References

- 8-Methoxy-4-(4-methoxyphenyl)quinoline. (n.d.).

- 8-Methoxyquinoline. (n.d.).

- 8-Methoxyisoquinolin-4-amine. (n.d.). MySkinRecipes. [Link]

- 8-Methoxy-4-methylquinolin-2(1H)-one. (n.d.).

- 6,8-Dimethoxy-2-methylquinolin-4-amine. (n.d.).

- Synthesis of N-4-(6-Methoxyquinolin-8-yl)Pentane-1,4-Diamine. (n.d.).

- Hielscher, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]

- 6-Methoxy-8-quinolinamine. (n.d.).

- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014).

- SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Journal of Advance Research in Applied Science. [Link]

- 4-(8-Methoxyquinolin-5-yl)-1-methylpyrazol-5-amine. (n.d.).

- 5-Methoxyquinolin-8-amine. (n.d.).

- pKa values bases. (n.d.). Chair of Analytical Chemistry, University of Tartu. [Link]

- 5,8-dimethoxy-4-quinolinamine. (n.d.). ChemSynthesis. [Link]

- 8-methoxy-3H-pyrazolo[5,4-c]quinolin-4-amine. (n.d.).

- Quinine. (n.d.). Wikipedia. [Link]

- 8-Methoxyquinolin-4-ol. (n.d.).

- 8-Aminoquinoline. (n.d.).

- 4-Methoxyquinoline. (n.d.).

- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021).

- Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.).

- 4-Methoxyquinolin-8-amine. (n.d.). Sunway Pharm Ltd. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. CAS 220844-65-5 | 4-Amino-8-methoxylquinoline - Synblock [synblock.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

An In-Depth Technical Guide to 8-Methoxyquinolin-4-amine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 8-Methoxyquinolin-4-amine, a significant heterocyclic amine in the landscape of medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, detailed synthetic and purification protocols, and the scientific rationale behind its applications.

Core Compound Identification and Properties

This compound is a quinoline derivative characterized by a methoxy group at the 8-position and an amine group at the 4-position. This substitution pattern is crucial for its chemical reactivity and biological activity.

Key Identifiers and Physicochemical Data:

| Property | Value | Source(s) |

| CAS Number | 220844-65-5 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |

| Molecular Weight | 174.20 g/mol | [1][2] |

| Appearance | (Predicted) Crystalline solid | General knowledge of similar compounds |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Limited solubility in water. | General knowledge of quinoline derivatives |

| Melting Point | Not consistently reported; requires experimental verification. | |

| Boiling Point | Not consistently reported; likely to decompose at high temperatures. |

Strategic Synthesis of this compound

The synthesis of 4-aminoquinoline derivatives is a well-established area of organic chemistry, often pivotal in the development of new therapeutic agents.[3][4] The most direct and industrially scalable approach to this compound involves a two-step sequence starting from the corresponding 4-hydroxyquinoline precursor.

Synthetic Workflow Overview

The logical flow of the synthesis is predicated on the robust reactivity of the 4-position of the quinoline ring. The initial step involves the conversion of a hydroxyl group to a more reactive leaving group, typically a chloride, which is then displaced by an amine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from established syntheses of analogous 4-aminoquinolines.[4][5]

Step 1: Synthesis of 4-Chloro-8-methoxyquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 8-Methoxyquinolin-4-ol (1 equivalent).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice. This will quench the excess POCl₃. Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-Chloro-8-methoxyquinoline.

Step 2: Synthesis of this compound

-

Amination: The crude 4-Chloro-8-methoxyquinoline is subjected to amination. A common method involves heating the chloro-derivative with a source of ammonia, such as a solution of ammonia in ethanol or aqueous ammonium hydroxide, in a sealed pressure vessel.[3][4]

-

Reaction Conditions: The reaction is typically heated to 120-150 °C for several hours. The pressure will increase inside the vessel, so appropriate safety precautions must be taken.

-

Work-up: After cooling, the reaction mixture is concentrated to remove the solvent. The residue is then taken up in a dilute acid (e.g., 1M HCl) and washed with an organic solvent to remove any unreacted starting material.

-

Isolation: The aqueous layer is then basified with a strong base (e.g., NaOH) to precipitate the product, this compound. The solid is collected by filtration, washed with water, and dried.

Purification and Characterization

For applications in drug discovery and materials science, high purity of the final compound is paramount. Recrystallization is a powerful and efficient method for purifying crystalline solids like this compound.[6][7]

Recrystallization Protocol

-

Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective.[8]

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.[9]

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Applications and Mechanism of Action

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[10][11] 4-Aminoquinolines, in particular, are renowned for their antimalarial activity, with chloroquine being a notable example.[3]

Potential Therapeutic Roles

-

Antimalarial Agents: 8-Aminoquinolines, a related class, are known to be effective against the latent liver stages of the malaria parasite.[12] The 4-aminoquinoline moiety is a key pharmacophore for activity against the blood stages of the parasite.[3] It is plausible that this compound could serve as a scaffold for the development of novel antimalarial drugs.

-

Antibacterial and Antifungal Agents: Quinolone and quinoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[13][14] The mechanism often involves the inhibition of essential microbial enzymes.

-

Anticancer Agents: Certain 4-aminoquinoline derivatives have been investigated as potential anticancer agents, with mechanisms that can involve the inhibition of enzymes like epidermal growth factor receptor (EGFR).[15]

Postulated Mechanism of Action in Malaria

While the specific mechanism of this compound is not yet elucidated, the general mechanism for 4-aminoquinoline antimalarials is well-understood. It is believed to interfere with the detoxification of heme in the parasite's food vacuole.

Caption: Postulated mechanism of action for 4-aminoquinolines in malaria.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. The synthetic routes are accessible, and the purification can be achieved through standard laboratory techniques. Its structural similarity to known bioactive molecules, particularly in the realm of infectious diseases, makes it an attractive target for further investigation and derivatization. This guide provides a solid foundation for researchers to synthesize, purify, and explore the applications of this promising chemical entity.

References

- de Souza, M. V. N., et al. (2025).

- Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]

- University of California, Los Angeles.

- University of Rochester.

- PubChem. 8-Methoxyquinolin-4-ol. [Link]

- Owolabi, J. B., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. [Link]

- Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

- Faist, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. [Link]

- Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]

- Hayakawa, I., et al. (2002). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Chemical & Pharmaceutical Bulletin. [Link]

- Lv, K., et al. (2015).

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nnpub.org [nnpub.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification [chem.rochester.edu]

biological activity of 8-Methoxyquinolin-4-amine derivatives

An In-Depth Technical Guide to the Biological Activity of 8-Methoxyquinolin-4-amine Derivatives

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of an 8-methoxy group and a 4-amino group gives rise to the this compound framework, a class of compounds demonstrating a remarkable breadth of biological activities. These derivatives have emerged as promising leads in the development of new anticancer, antimalarial, and antimicrobial agents. This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships of these compounds. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and optimization of this versatile chemical scaffold.

Introduction to the this compound Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that have long been a source of inspiration for drug discovery, with quinine being a historic and prominent example.[1] The therapeutic potential of the quinoline ring is vast, with derivatives exhibiting activities ranging from anticancer and antimicrobial to anticonvulsant and anti-inflammatory.[2][3] The specific substitution pattern on the quinoline nucleus is critical in defining its pharmacological profile.

The this compound scaffold is characterized by two key functional groups:

-

The 4-amino group: This group is crucial for forming key interactions, such as hydrogen bonds, with biological targets. In many anticancer agents, for instance, this amine acts as a critical hinge-binding motif in the ATP-binding pocket of kinases.[4]

-

The 8-methoxy group: The presence of a methoxy group at the C8 position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This substituent can enhance bioavailability and modulate the compound's interaction with its target, often leading to improved potency and a more favorable pharmacokinetic profile.[5][6]

This unique combination of functionalities has produced a class of molecules with diverse and potent biological effects, making them a focal point of significant research interest.

Synthetic Strategies: A General Overview

The synthesis of this compound derivatives typically involves a convergent strategy, starting from a pre-functionalized quinoline core. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction. This approach generally begins with a 4-chloro-8-methoxyquinoline intermediate, which is then reacted with a diverse range of primary or secondary amines to generate the final 4-amino substituted products.[4][7]

The choice of the starting aniline for the initial quinoline synthesis (e.g., via the Skraup or Doebner-von Miller reaction) is critical for installing the 8-methoxy group.[8] Subsequent chlorination at the C4 position, often using reagents like phosphorus oxychloride (POCl₃), yields the key intermediate ready for coupling with the desired amine side chain.[7][9]

Caption: High-level workflow for the synthesis of this compound derivatives.

Key Biological Activities

Derivatives of the this compound scaffold have demonstrated significant efficacy in several key therapeutic areas.

Anticancer Activity

A substantial body of research has highlighted the potent antiproliferative effects of these compounds against various human cancer cell lines.[4] Many derivatives function as kinase inhibitors, targeting critical signaling pathways involved in cancer cell growth and survival.[3][4]

For example, a series of 8-methoxy-4-anilinoquinolines (where the 4-amino group is part of an aniline moiety) exhibited moderate to remarkable inhibitory effects on HeLa (cervical cancer) and BGC-823 (gastric cancer) cell lines.[4] Notably, compound 2i from this series, featuring an isopropyl group on the aniline ring, showed significantly greater antitumor activity than the established EGFR inhibitor gefitinib.[4] Another derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), displayed potent and selective cytotoxicity against colorectal cancer cells (HCT116 and Caco-2) by inhibiting the PI3K/AKT/mTOR signaling pathway.[10]

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2i (8-methoxy-4-(4-isopropylanilino)quinoline) | HeLa | 7.15 | [4] |

| 2i (8-methoxy-4-(4-isopropylanilino)quinoline) | BGC-823 | 4.65 | [4] |

| Gefitinib (Reference) | HeLa | 17.12 | [4] |

| Gefitinib (Reference) | BGC-823 | 19.27 | [4] |

| MMNC (8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline) | HCT116 | 0.33 | [10] |

| MMNC (8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline) | Caco-2 | 0.51 |[10] |

Antimalarial Activity

The 8-aminoquinoline core is the foundation of the crucial antimalarial drug primaquine, which is uniquely active against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale.[11] While the topic molecule is a 4-amine, the closely related 8-amino-6-methoxyquinoline pharmacophore is a central element in many potent antimalarials.[12] Research into 8-aminoquinoline analogues has shown that substituents on the quinoline ring are critical for activity.[13][14] Specifically, the presence of a 6-methoxy group has been shown to enhance tissue schizontocidal activity.[13]

Analogues of primaquine have been synthesized and tested, demonstrating curative activity against Plasmodium berghei in mice and prophylactic activity against P. cynomolgi in monkeys.[15] The mechanism of action for the blood-stage activity of some of these potent 8-aminoquinolines is believed to involve the inhibition of hematin polymerization, a critical detoxification pathway for the parasite.[11]

Antimicrobial Activity

The quinoline scaffold is also prominent in antibacterial agents (quinolones and fluoroquinolones). Derivatives incorporating the 8-methoxy group have shown potent activity against both Gram-positive and Gram-negative bacteria.[5][8] A study on 8-methoxyquinolones with a 3-amino-4-substituted pyrrolidinyl group at the C-7 position reported compounds with more potent activity than levofloxacin against both bacterial types.[5]

Another study synthesized 8-methoxyquinoline and its 5-nitro derivative, finding that 8-methoxyquinoline exhibited strong antifungal activity against Aspergillus flavus and Aspergillus niger and potent antibacterial activity against Bacillus subtilis and Salmonella typhi.[8]

Mechanisms of Action

The diverse biological activities of this compound derivatives are underpinned by their ability to interact with various molecular targets.

-

Anticancer Mechanism: A primary mechanism is the inhibition of protein kinases that drive oncogenic signaling. The 4-anilinoquinoline scaffold is a known ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[4] More complex derivatives have been shown to target the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway.[10] Inhibition of this pathway blocks cell cycle progression, induces apoptosis, and reduces cell proliferation.[10][16]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by an 8-methoxyquinoline derivative (MMNC).[10]

-

Antimalarial Mechanism: For blood-stage malaria, a key mechanism for quinoline-based drugs is the disruption of hemoglobin digestion in the parasite's food vacuole. The parasite detoxifies the resulting heme by polymerizing it into hemozoin. Many 8-aminoquinoline derivatives inhibit this hematin polymerization process, leading to a buildup of toxic free heme and subsequent parasite death.[11]

-

Antimicrobial Mechanism: While the exact mechanism for all this compound derivatives is not fully elucidated, it likely aligns with other quinoline-based antibacterials. These compounds often target bacterial topoisomerases like DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[17] Inhibition of these enzymes leads to breaks in the bacterial chromosome and rapid cell death.

Structure-Activity Relationship (SAR) Insights

The biological activity of the this compound scaffold can be finely tuned by modifying its substitution pattern.

-

Substituents on the 4-Anilino Ring (Anticancer): In the 4-anilinoquinoline series, the nature and position of substituents on the aniline ring significantly impact antiproliferative activity. The presence of an isopropyl group on the benzene ring led to a compound with remarkable inhibitory effects on HeLa and BGC-823 cells, suggesting that this lipophilic group may enhance binding affinity within the target's active site.[4]

-

Substituents on the Quinoline Nucleus (Antimalarial): For 8-aminoquinolines, the 6-methoxy group is a well-established activity-enhancing feature.[13] Further substitutions can have varied effects; for instance, adding a 4-methyl group has been explored, and the introduction of a 5-fluoro substituent alongside a 4-methyl group resulted in a compound with very high activity, albeit with increased toxicity.[13] This highlights the delicate balance between potency and safety in drug design.

-

Side Chain at C7 (Antibacterial): In the 8-methoxyquinolone series, modifications to the substituent at the C7 position are crucial. The introduction of 3-amino-4-methylpyrrolidine or 3-amino-4-fluoromethylpyrrolidine moieties at this position resulted in compounds with antibacterial potency superior to levofloxacin.[5] Furthermore, the addition of a fluorine atom to this side chain was found to have a favorable influence on genetic toxicity, reducing the mutagenicity observed in some analogues.[5]

Experimental Protocols

The evaluation of this compound derivatives requires robust and validated bioassays. The following protocols are foundational for assessing their anticancer, antibacterial, and antimalarial activities.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀).

-

Cell Culture: Plate human cancer cells (e.g., HCT116, HeLa) in a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test derivative in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium alone (negative control) and medium with DMSO at the highest concentration used (vehicle control).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

-

Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a tube of cation-adjusted Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in fresh MHB to obtain the final inoculum of ~1 × 10⁵ CFU/mL.

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using MHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate. The final volume in each well should be 100 or 200 µL.

-

Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth with no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed by eye or by measuring the optical density at 600 nm.

In Vitro Antimalarial Assay (Plasmodial LDH Assay)

This assay quantifies the activity of lactate dehydrogenase (LDH) from the Plasmodium falciparum parasite to measure parasite viability.[18]

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., D6 or W2 strains) in human erythrocytes (O+ blood type) at 2% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Assay Setup: In a 96-well plate, add serial dilutions of the test compounds (prepared in medium).

-

Infection: Add the parasitized erythrocyte culture (ring-stage parasites at ~1% parasitemia) to each well. Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).

-

Incubation: Incubate the plate for 72 hours under a low oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

-

Lysis and LDH Reaction: After incubation, lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing Triton X-100.

-

Substrate Addition: Add a Malstat reagent/NBT/PES cocktail to each well. The parasite LDH will catalyze the oxidation of lactate to pyruvate, leading to the reduction of NBT to a colored formazan product.

-

Incubation and Reading: Incubate in the dark at room temperature for 30-60 minutes. Stop the reaction by adding acetic acid. Measure the absorbance at 650 nm.

-

Analysis: The absorbance is directly proportional to the amount of viable parasites. Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and pharmacologically significant structure. Derivatives have demonstrated potent anticancer, antimalarial, and antimicrobial activities, often through well-defined mechanisms of action such as kinase inhibition and disruption of pathogen-specific metabolic pathways. The extensive structure-activity relationship data available provides a solid foundation for the rational design of next-generation therapeutic agents.

Future research should focus on optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to improve their drug-like characteristics. The exploration of novel substitutions on both the quinoline core and the 4-amino side chain could lead to compounds with enhanced potency, greater target selectivity, and the ability to overcome existing drug resistance mechanisms. The continued investigation of this privileged scaffold holds immense promise for addressing critical unmet needs in oncology and infectious diseases.

References

- Wang, L., et al. (2016).

- Asahina, Y., et al. (1998). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Journal of Medicinal Chemistry. [Link]

- LaMontagne, M. P., et al. (1981). Synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines. Journal of Medicinal Chemistry. [Link]

- Tiglani, D., et al. (2022). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.

- Gupta, H., et al. (2010). Biological activities of quinoline derivatives. Medicinal Chemistry Research. [Link]

- McChesney, J. D. (1987). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. WHO/IRIS. [Link]

- Kumar, V., et al. (2012). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives.

- Gupta, H. (2010). Biological Activities of Quinoline Derivatives.

- Li, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]

- Wang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules. [Link]

- Alam, M. J., et al. (2021).

- MySkinRecipes. 8-Methoxyisoquinolin-4-amine. MySkinRecipes. [Link]

- Al-Ostath, A., et al. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

- Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. [Link]

- Owolabi, J. B., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

- Al-Amiery, A. A., et al. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. Acta Chimica Slovenica. [Link]

- Nodiff, E. A., et al. (1991). Antimalarial Activity of the 8 - Aminoquinolines. UNL Digital Commons. [Link]

- Singh, R. K., et al. (2020). Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv. [Link]

- Singh, K., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]

- Owolabi, J. B. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. [Link]

- Kurbah, I., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules. [Link]

- Gedschold, A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]

- Nodiff, E. A., et al. (1991). Antimalarial activity of the 8-aminoquinolines. Progress in Medicinal Chemistry. [Link]

- El-Sayed, N. F., et al. (2023).

- Kumar, A., et al. (2020). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ChemistrySelect. [Link]

- Hawley, S. R., et al. (1996). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy. [Link]

- Gising, J., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. [Link]

- Csonka, R., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. [Link]

- Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Methoxyisoquinolin-4-amine [myskinrecipes.com]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. DSpace [iris.who.int]

- 14. Antimalarial activity of the 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

A Computational Gauntlet for 8-Methoxyquinolin-4-amine: A Technical Guide for Preclinical Drug Discovery

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, yielding a plethora of therapeutic agents with diverse biological activities. 8-Methoxyquinolin-4-amine, a structurally intriguing derivative, presents a compelling case for comprehensive computational evaluation to unlock its therapeutic potential. This in-depth technical guide provides a roadmap for researchers, scientists, and drug development professionals to conduct a rigorous computational analysis of this compound. Eschewing a rigid template, this document is structured to logically flow from fundamental quantum mechanical characterization to complex biomolecular simulations and pharmacokinetic profiling. By integrating Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, we present a holistic preclinical assessment strategy. Each protocol is detailed with the causality behind experimental choices, ensuring scientific integrity and reproducibility. This guide is designed to empower researchers to systematically investigate novel chemical entities, accelerating the journey from molecule to medicine.

Introduction: The Quinoline Promise and the Digital Frontier

Quinoline and its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[1][2] The 8-methoxy and 4-amino substitutions on the quinoline core of our subject molecule, this compound, suggest a rich potential for biological interactions. The modern drug discovery pipeline is increasingly reliant on computational methods to de-risk and expedite the identification of promising lead compounds.[3] These in silico techniques offer a cost-effective and rapid means to predict molecular properties, identify biological targets, and anticipate pharmacokinetic challenges long before a compound is synthesized.[4] This guide outlines a comprehensive computational workflow designed to thoroughly characterize this compound and predict its therapeutic viability.

Foundational Analysis: Unveiling Electronic and Structural Identity with Density Functional Theory (DFT)

Before exploring interactions with biological macromolecules, a fundamental understanding of the intrinsic properties of this compound is paramount. Density Functional Theory (DFT) is a quantum mechanical method that provides profound insights into the electronic structure and reactivity of molecules.[5]

Rationale for DFT Analysis

DFT calculations will allow us to:

-

Determine the optimized 3D geometry of the molecule.

-

Calculate the distribution of electron density and electrostatic potential, highlighting regions prone to electrophilic or nucleophilic attack.

-

Identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions.

-

Predict spectroscopic properties, which can be correlated with experimental data for structural validation.

Step-by-Step Protocol for DFT Calculations

This protocol outlines a typical DFT workflow using a common quantum chemistry software package like Gaussian or ORCA.

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry optimization using a computationally inexpensive method like the semi-empirical PM6 method to obtain a reasonable starting structure.

-

-

DFT Geometry Optimization:

-

Functional Selection: Choose a functional that balances accuracy and computational cost. The B3LYP hybrid functional is a robust choice for organic molecules.[6]

-

Basis Set Selection: The 6-31G(d,p) basis set offers a good compromise between accuracy and computational time for molecules of this size.[6]

-

Input File Preparation: Create an input file specifying the coordinates, charge (0), and spin multiplicity (singlet). The command line would typically include opt freq b3lyp/6-31g(d,p). The opt keyword requests a geometry optimization, and freq requests a frequency calculation to confirm the optimized structure is a true minimum.

-

Execution and Analysis: Run the calculation and analyze the output file to confirm convergence and the absence of imaginary frequencies.

-

-

Analysis of Electronic Properties:

-

Visualize the optimized geometry and molecular orbitals (HOMO and LUMO).

-

Generate an electrostatic potential map to identify electron-rich and electron-poor regions.

-

Extract key data points for tabulation.

-

Anticipated DFT Data Summary

| Parameter | Predicted Value | Significance |

| HOMO Energy | (e.g., -6.2 eV) | Indicates electron-donating ability; higher energy suggests greater reactivity with electrophiles. |

| LUMO Energy | (e.g., -1.5 eV) | Indicates electron-accepting ability; lower energy suggests greater reactivity with nucleophiles. |

| HOMO-LUMO Gap | (e.g., 4.7 eV) | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | (e.g., 2.5 Debye) | Provides insight into the molecule's polarity and potential for dipole-dipole interactions. |

Target Identification and Interaction Analysis: Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred binding mode of a ligand to a protein target.[7] Given the known biological activities of quinoline derivatives, we can hypothesize potential protein targets for this compound.

Selection of Potential Protein Targets

Based on the literature for analogous compounds, we propose investigating targets in the following therapeutic areas:

-

Antibacterial: Bacterial DNA gyrase and topoisomerase IV are well-established targets for quinolone antibiotics.[8][9] A suitable PDB entry is Staphylococcus aureus DNA gyrase (PDB ID: 2XCT).[9]

-

Anticancer: Tyrosine kinases, topoisomerases, and tubulin are known targets for anticancer quinoline derivatives.[1][10] We will select the kinase domain of the Epidermal Growth Factor Receptor (EGFR) (PDB ID: 2JIT) as a representative target.

Step-by-Step Protocol for Molecular Docking using AutoDock Vina

This protocol provides a workflow for docking this compound into the active site of a chosen protein target using AutoDock Vina.[11][12]

-

Preparation of the Receptor:

-

Download the protein structure from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges using AutoDock Tools.

-

Save the prepared receptor in the PDBQT format.

-

-

Preparation of the Ligand:

-

Use the DFT-optimized structure of this compound.

-

Assign partial charges and define rotatable bonds using AutoDock Tools.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Definition:

-

Identify the binding site of the protein, typically the location of the co-crystallized ligand.

-

Define a grid box that encompasses the entire binding site. The center and dimensions of the box will be specified in a configuration file.

-

-

Docking Execution:

-

Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

Run AutoDock Vina from the command line.

-

-

Analysis of Results:

-

AutoDock Vina will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol.

-

Visualize the top-ranked binding poses in a molecular visualization program (e.g., PyMOL, Discovery Studio).

-

Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

-

Visualization of the Computational Workflow

Caption: Workflow for DFT analysis and subsequent molecular docking.

Anticipated Docking Results

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| S. aureus DNA Gyrase (2XCT) | (e.g., -8.5) | (e.g., Ser84, Asp83) | Hydrogen bonding, hydrophobic interactions |

| EGFR Kinase Domain (2JIT) | (e.g., -9.2) | (e.g., Met793, Thr790) | Hydrogen bonding, pi-stacking with quinoline ring |

Dynamic Behavior and Stability Assessment: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability and the subtle conformational changes that occur upon binding.[13][14]

Rationale for MD Simulations

MD simulations will allow us to:

-

Assess the stability of the predicted binding pose from docking.

-

Analyze the flexibility of the ligand and protein residues in the binding pocket.

-

Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify conformational changes.

-

Estimate the binding free energy using methods like MM/PBSA or MM/GBSA.

Step-by-Step Protocol for MD Simulations using GROMACS

This protocol outlines a general workflow for running an MD simulation of a protein-ligand complex using GROMACS.[15][16][17]

-

System Preparation:

-

Start with the top-ranked docked pose of the this compound-protein complex.

-

Generate the topology and parameter files for the ligand using a server like CGenFF or the antechamber module of AmberTools.

-

Choose a suitable force field for the protein (e.g., CHARMM36, AMBER).

-

Combine the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Place the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (isothermal-isochoric) ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Restrain the positions of the protein and ligand heavy atoms.

-

NPT (isothermal-isobaric) ensemble: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. Gradually release the restraints on the protein and ligand.

-

-

-

Production MD:

-

Run the production simulation for a sufficient duration (e.g., 100 ns) without any restraints.

-

-

Trajectory Analysis:

-

Calculate RMSD to assess the overall stability of the complex.

-

Calculate RMSF to identify flexible regions of the protein and ligand.

-

Analyze hydrogen bond occupancy over time.

-

Visualize the trajectory to observe the dynamic behavior of the complex.

-

Visualization of MD Simulation Workflow

Caption: A typical workflow for molecular dynamics simulation.

Predicting Drug-Likeness and Pharmacokinetics: In Silico ADMET Profiling

A potent molecule is of little therapeutic value if it cannot reach its target in the body or if it exhibits toxicity. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and toxicity profile.[18]

Rationale for ADMET Prediction

ADMET profiling will help us to:

-

Evaluate the drug-likeness of this compound based on established rules (e.g., Lipinski's rule of five).

-

Predict its absorption, distribution, metabolism, and excretion properties.

-

Identify potential toxicity liabilities.

Step-by-Step Protocol for ADMET Prediction using SwissADME

The SwissADME web server is a user-friendly tool for predicting ADMET properties.[4][19][20][21]

-

Input Molecule:

-

Navigate to the SwissADME website.

-

Draw the structure of this compound or input its SMILES string.

-

-

Execution:

-

Run the prediction.

-

-

Analysis of Results:

-

Examine the physicochemical properties (molecular weight, logP, etc.).

-

Assess the lipophilicity and water solubility predictions.

-

Review the pharmacokinetic predictions (e.g., GI absorption, blood-brain barrier permeability).

-

Evaluate the drug-likeness based on various filters.

-

Check for any potential alerts for medicinal chemistry liabilities.

-

Anticipated ADMET Profile Summary

| Property | Predicted Value/Status | Implication for Drug Development |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability. |

| LogP | 1.0 - 3.0 | Optimal range for membrane permeability and solubility. |

| H-bond Donors | < 5 | Adheres to Lipinski's rules. |

| H-bond Acceptors | < 10 | Adheres to Lipinski's rules. |

| Pharmacokinetics | ||

| GI Absorption | High | Good potential for oral administration. |

| BBB Permeant | No/Yes | Determines suitability for CNS targets. |

| CYP Inhibitor | (e.g., No) | Low risk of drug-drug interactions. |

| Drug-Likeness | ||

| Lipinski's Rule | No violations | Indicates good oral bioavailability potential. |

| Bioavailability Score | (e.g., 0.55) | A reasonable score for a lead compound. |

Conclusion: Synthesizing the Computational Evidence

This technical guide has outlined a comprehensive, multi-faceted computational workflow for the preclinical evaluation of this compound. By systematically applying DFT, molecular docking, MD simulations, and ADMET profiling, researchers can build a robust data package to inform decisions regarding the synthesis, biological testing, and further development of this and other novel chemical entities. The integration of these computational methods provides a powerful, predictive framework that is indispensable in the modern era of drug discovery, enabling a more rational and efficient path towards new therapeutics.

References

- Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). Chem Biol Drug Des.[Link]